![molecular formula C13H18F2N4O4 B2997299 1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2044903-03-7](/img/structure/B2997299.png)
1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H18F2N4O4 and its molecular weight is 332.308. The purity is usually 95%.
BenchChem offers high-quality 1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Simulation
The compound has been used in molecular simulations to study the formation of N-tert-Butoxy-Carboynl Anyhydride . The simulations have provided insights into the thermodynamic feasibility of the processes, revealing more about the changes in energy with conformation in the reaction .
Bio-Organic Synthesis
The compound has potential applications in bio-organic synthesis. The study of its thermodynamic parameters as a function of temperature, structure, and length of the NCA precursor has augmented work in the laboratory .
Tissue Engineering
The compound’s properties make it a candidate for use in tissue engineering. The spontaneity of the reactions to form stable NCAs was found to increase with peptide length .
Chiral Separation
An effective approach to separate chiral (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from mixed (2S,4S)-TBMP and (2S,4R)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid, an important intermediate for the anti-HCV drug Velpatasvir, was developed .
Green Manufacturing
The compound has been used in green manufacturing. The new approach to chiral separation eliminates the need for salinization and dissociation processes and several organic solvents with water .
Drug Development
The compound is an important intermediate for the anti-HCV drug Velpatasvir . Its chiral separation is crucial for the development of this drug .
Mechanism of Action
Target of Action
Similar compounds have been used inSuzuki-Miyaura cross-coupling reactions . These reactions are commonly used in organic chemistry to create carbon-carbon bonds between two different partners, often leading to the formation of biologically active compounds .
Mode of Action
It’s worth noting that similar compounds have been used inpalladium-catalyzed Suzuki-Miyaura coupling reactions . This suggests that the compound might interact with its targets through a similar mechanism, potentially acting as a coupling agent in the formation of carbon-carbon bonds .
Biochemical Pathways
Given its potential role in suzuki-miyaura coupling reactions, it could be involved in various biochemical pathways that require the formation of carbon-carbon bonds .
Result of Action
Given its potential role in suzuki-miyaura coupling reactions, it might contribute to the synthesis of various biologically active compounds .
Action Environment
Factors such as temperature, ph, and the presence of other reactants could potentially influence its efficacy and stability, especially if it acts as a coupling agent in suzuki-miyaura reactions .
properties
IUPAC Name |
5-(difluoromethyl)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N4O4/c1-13(2,3)23-12(22)18-5-4-7(6-18)19-9(10(14)15)8(11(20)21)16-17-19/h7,10H,4-6H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUCLDIYFSSSMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C(=C(N=N2)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.